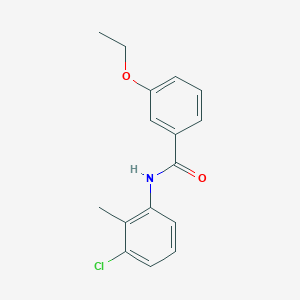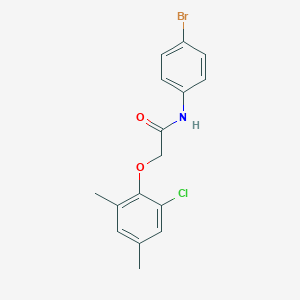![molecular formula C20H20ClNO4 B5117953 2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes, including cell proliferation and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate in lab experiments is its high potency and specificity, which allows for more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are numerous future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate in scientific research. One potential area of focus is the development of novel drugs based on this compound, which could be used to treat a range of diseases and disorders. Another area of focus is the study of this compound's neuroprotective properties, which could lead to the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate involves the reaction of 2-(4-chlorophenyl)-2-oxoethyl 4-aminobutanoate with 2-ethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has shown promising results in various scientific research applications, including drug development and medical research. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of novel drugs.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-2-14-5-3-4-6-17(14)22-19(24)11-12-20(25)26-13-18(23)15-7-9-16(21)10-8-15/h3-10H,2,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXNQMZPNRCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)


![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)


![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
